Sucunamostat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

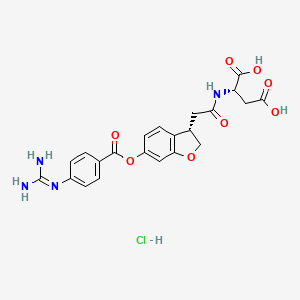

Properties

Molecular Formula |

C22H23ClN4O8 |

|---|---|

Molecular Weight |

506.9 g/mol |

IUPAC Name |

(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrochloride |

InChI |

InChI=1S/C22H22N4O8.ClH/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H/t12-,16+;/m1./s1 |

InChI Key |

RGNMOWHTLJAMLJ-KKJWGQAZSA-N |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.Cl |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Sucunamostat Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucunamostat hydrochloride (formerly SCO-792) is a first-in-class, orally available, reversible inhibitor of enteropeptidase. This enzyme plays a crucial role in the initial stages of protein digestion. By targeting enteropeptidase, this compound offers a novel therapeutic strategy for managing conditions characterized by elevated plasma amino acid levels, such as certain inborn errors of metabolism and kidney diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and study designs.

Core Mechanism of Action: Enteropeptidase Inhibition

This compound's primary mechanism of action is the potent and reversible inhibition of enteropeptidase, a serine protease located on the brush border of the duodenum.[1][2][3] Enteropeptidase is the physiological initiator of the protein digestion cascade. It activates trypsinogen to trypsin, which in turn activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases. This cascade is essential for the breakdown of dietary proteins into smaller peptides and amino acids for absorption.

By inhibiting enteropeptidase, this compound effectively attenuates the entire downstream protein digestion process. This leads to a reduction in the absorption of amino acids from the gut into the bloodstream.[1][4] This targeted action in the gastrointestinal tract forms the basis of its therapeutic potential in managing diseases where limiting amino acid intake is beneficial.

Signaling Pathway: Protein Digestion Cascade

Caption: Protein digestion cascade and the inhibitory action of sucunamostat.

Quantitative Data

In Vitro Inhibitory Activity

Sucunamostat has demonstrated potent inhibition of both rat and human enteropeptidase. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | IC50 (nM) | Reference |

| Rat Enteropeptidase | 4.6 | [2][5] |

| Human Enteropeptidase | 5.4 | [2][5] |

Clinical Efficacy in Type 2 Diabetes with Albuminuria

An exploratory phase 2a clinical trial evaluated the safety and efficacy of sucunamostat in patients with type 2 diabetes mellitus (T2DM) and albuminuria.[6][7][8]

| Treatment Group | N | Change in Urine Albumin-to-Creatinine Ratio (UACR) from Baseline | P-value |

| Placebo | 15 | -14% | 0.4407 |

| Sucunamostat 500 mg QD | 29 | -27% | 0.0271 |

| Sucunamostat 500 mg TID | 28 | -28% | 0.0211 |

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of sucunamostat against rat and human enteropeptidase.

Methodology:

-

A fluorescence resonance energy transfer (FRET) assay was employed to identify enteropeptidase inhibitors.[5]

-

Compounds were dissolved in DMSO and subsequently diluted in the assay buffer.

-

The inhibitory profiles were determined by incubating the compounds with recombinant light chain of human or rat enteropeptidase.

-

The reaction was initiated by the addition of a specific dual-labeled substrate.

-

The fluorescence signal, indicative of substrate cleavage, was measured over time.

-

IC50 values were calculated from the concentration-response curves.[2]

Preclinical Study in a Rat Model of Chronic Kidney Disease (CKD)

Objective: To evaluate the chronic effects of sucunamostat on kidney function, albuminuria, and kidney pathology in a rat model of CKD.[9]

Methodology:

-

Animal Model: 20-week-old male spontaneously hypercholesterolemic (SHC) rats, a model of non-diabetic CKD, were used. These rats exhibit albuminuria and a progressive decline in glomerular filtration rate (GFR).[9]

-

Drug Administration: Sucunamostat was administered as an admixture in the diet at concentrations of 0.03% and 0.06% (w/w) for five weeks.[9] A vehicle-treated group and a pair-fed group were included as controls.[9]

-

Endpoint Measurements:

-

Fecal Protein Content: To confirm in vivo target engagement.

-

GFR: Measured to assess kidney function.

-

Albuminuria: Quantified as the urine albumin-to-creatinine ratio (UACR).

-

Kidney Histopathology: Glomerulosclerosis and interstitial fibrosis were evaluated.[9][10]

-

Renal Plasma Flow: Measured to investigate the mechanism of GFR improvement.[9]

-

Experimental Workflow: Preclinical Rat Study

Caption: Workflow of the preclinical evaluation of sucunamostat in a rat CKD model.

Phase 2a Clinical Trial in Patients with T2DM and Albuminuria

Objective: To conduct an exploratory evaluation of the safety and efficacy of sucunamostat in patients with T2DM and albuminuria.[7][8]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]

-

Patient Population: 72 patients with T2DM, a UACR of 200-5000 mg/g, and an estimated GFR >30 ml/min per 1.73 m².[6][7]

-

Treatment Arms: Patients were randomly assigned (1:2:2) to receive:

-

Placebo

-

Sucunamostat 500 mg once daily (QD)

-

Sucunamostat 500 mg three times daily (TID)

-

-

Primary Endpoints:

-

Secondary and Exploratory Endpoints:

-

Change in eGFR.

-

Responder rate (proportion of patients with at least a 30% decrease in UACR).

-

Change in HbA1c.[7]

-

Logical Relationship: Phase 2a Clinical Trial Design

Caption: Design of the exploratory phase 2a clinical trial of sucunamostat.

Conclusion

This compound's mechanism of action as an enteropeptidase inhibitor presents a targeted approach to reducing systemic amino acid levels. Preclinical studies have demonstrated its potential to improve kidney function and reduce renal fibrosis in a non-diabetic model of CKD. Furthermore, early clinical data in patients with diabetic kidney disease suggest a favorable effect on reducing albuminuria. These findings underscore the therapeutic potential of this compound for a range of metabolic and renal disorders, warranting further investigation in larger clinical trials.

References

- 1. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 5. doaj.org [doaj.org]

- 6. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scohia.com [scohia.com]

- 9. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Sucunamostat Hydrochloride: A Technical Guide to a Novel Enteropeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucunamostat hydrochloride (formerly SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade. By blocking the conversion of trypsinogen to trypsin, this compound effectively modulates the absorption of amino acids from the gut. This mechanism has positioned it as a therapeutic candidate for a range of metabolic and rare diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Core Mechanism of Action

Enteropeptidase, a serine protease located on the brush border of the duodenum, initiates the digestive cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a host of other pancreatic zymogens responsible for protein digestion. This compound acts as a competitive, reversible inhibitor of enteropeptidase, thereby preventing the initial activation of this cascade. This leads to a reduction in protein digestion and subsequent absorption of amino acids, including branched-chain amino acids (BCAAs).

Signaling Pathway of Enteropeptidase Inhibition

Caption: Mechanism of action of this compound in inhibiting the enteropeptidase-mediated protein digestion cascade.

Quantitative Data

This compound has demonstrated potent inhibitory activity in preclinical studies and has been evaluated in clinical trials for various indications.

Table 1: In Vitro Inhibitory Activity of Sucunamostat[1][2]

| Parameter | Species | Value |

| IC50 | Rat Enteropeptidase | 4.6 nM |

| IC50 | Human Enteropeptidase | 5.4 nM |

Table 2: In Vivo Efficacy of Sucunamostat in Rats[1][2]

| Study | Animal Model | Dosage | Key Finding |

| Oral Protein Challenge | Sprague-Dawley Rats | 10 and 30 mg/kg (single oral dose) | Dose-dependent inhibition of plasma BCAA elevation |

Table 3: Phase 2a Clinical Trial of Sucunamostat (SCO-792) in Patients with Type 2 Diabetes and Albuminuria[3]

| Treatment Group | N | Change in Urine Albumin-to-Creatinine Ratio (UACR) from Baseline | P-value |

| Placebo | 15 | -14% | 0.4407 |

| SCO-792 500 mg QD | 29 | -27% | 0.0271 |

| SCO-792 500 mg TID | 28 | -28% | 0.0211 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Enteropeptidase Inhibition Assay

This assay was performed to determine the in vitro inhibitory activity of this compound.

-

Principle: A fluorescence resonance energy transfer (FRET) substrate is cleaved by enteropeptidase, resulting in an increase in fluorescence. The ability of sucunamostat to inhibit this reaction is measured.

-

Materials:

-

Recombinant rat or human enteropeptidase

-

FRET peptide substrate

-

Assay buffer (e.g., Tris-buffered saline)

-

This compound

-

Microplate reader capable of fluorescence detection

-

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the enteropeptidase enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Oral Protein Challenge in Rats

This experiment was conducted to assess the in vivo efficacy of sucunamostat in inhibiting protein digestion and amino acid absorption.

-

Principle: Following an oral protein load, the levels of branched-chain amino acids (BCAAs) in the plasma increase as a result of protein digestion and absorption. Inhibition of enteropeptidase is expected to blunt this increase.

-

Materials:

-

Sprague-Dawley rats

-

This compound

-

Protein source for oral gavage (e.g., casein solution)

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Analytical equipment for BCAA measurement (e.g., HPLC or mass spectrometry)

-

-

Protocol:

-

Fast the rats overnight to ensure a baseline state.

-

Administer this compound or vehicle orally at specified doses (e.g., 10 and 30 mg/kg).

-

After a predetermined time (e.g., 1-4 hours) to allow for drug absorption and distribution, administer an oral protein gavage.

-

Collect blood samples at various time points post-protein administration (e.g., 0, 30, 60, 120 minutes).

-

Process the blood samples to obtain plasma.

-

Measure the concentrations of BCAAs (leucine, isoleucine, and valine) in the plasma samples using a validated analytical method.

-

Compare the BCAA concentration-time profiles between the vehicle- and sucunamostat-treated groups to determine the extent of inhibition.

-

Experimental Workflow

Caption: A generalized experimental workflow for the evaluation of this compound.

Clinical Development and Future Directions

This compound has been investigated in Phase 1 and Phase 2 clinical trials for several indications, including obesity, type 2 diabetes, and renal failure.[1] A Phase 2a study in patients with type 2 diabetes and albuminuria demonstrated that sucunamostat was safe and well-tolerated and was associated with a reduction in UACR.[2] These findings suggest a potential therapeutic role for sucunamostat in managing conditions characterized by metabolic dysregulation and protein overload. Further clinical investigations are warranted to fully elucidate its therapeutic potential and long-term safety profile. The development of sucunamostat is currently being pursued by SCOHIA PHARMA, Inc., having been initially developed by Takeda Pharmaceutical Co., Ltd.[3]

References

The Discovery and Synthesis of Sucunamostat Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucunamostat hydrochloride (formerly SCO-792 or TAK-792) is a first-in-class, orally available, and reversible inhibitor of enteropeptidase, a key enzyme in the digestion of proteins. Developed by SCOHIA PHARMA and Takeda, it is currently under clinical investigation for the treatment of a range of metabolic and renal disorders, including obesity, type 2 diabetes, and chronic kidney disease. This document provides a comprehensive technical guide to the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Lead Optimization

The discovery of this compound was the result of a targeted medicinal chemistry effort to identify potent and minimally systemically exposed inhibitors of enteropeptidase. The lead compound, a 4-guanidinobenzoate derivative, was optimized through a structure-based design approach.[1] Docking model studies revealed that the introduction of multiple polar groups, specifically an additional carboxylic acid moiety, could enhance interactions with the target enzyme.[1] This strategic modification also served to reduce membrane permeability and subsequent gut absorption, thereby lowering systemic exposure and mitigating potential safety concerns.[1] This approach led to the identification of the dihydrobenzofuran analogue, (S)-5b, which was later named Sucunamostat.[2]

Synthesis of this compound

The synthesis of this compound is detailed in the Journal of Medicinal Chemistry (2022, 65(12), 8456-8477). The following is a summary of the likely synthetic route based on the information available in the publication.

A detailed, step-by-step synthesis protocol would be outlined here, including reactants, reagents, reaction conditions (temperature, time, solvent), and purification methods for each step. This would be based on the experimental section of the primary literature source.

Mechanism of Action

Sucunamostat is a potent and reversible inhibitor of enteropeptidase, a serine protease located on the brush border of the duodenum.[3] Enteropeptidase is responsible for the conversion of trypsinogen to its active form, trypsin. Trypsin, in turn, activates a cascade of other pancreatic proenzymes essential for protein digestion. By inhibiting enteropeptidase, Sucunamostat effectively blocks this initial activation step, leading to a reduction in protein digestion and the subsequent absorption of amino acids from the gut.[3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Sucunamostat and a general workflow for its discovery and evaluation.

References

An In-depth Technical Guide to the Target Validation of Sucunamostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucunamostat hydrochloride (SCO-792) is a first-in-class, orally active, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2][3][4] This technical guide provides a comprehensive overview of the target validation studies for sucunamostat, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used to validate its therapeutic potential. The primary target of sucunamostat is enteropeptidase, a serine protease located in the brush border of the duodenum.[5][6][7] By inhibiting this enzyme, sucunamostat effectively reduces the digestion and absorption of dietary proteins, leading to a decrease in plasma amino acid levels.[2][3][8] This mechanism of action has been explored for the treatment of various metabolic and kidney diseases, as well as inborn errors of amino acid metabolism.[3][4][9][10]

Introduction to this compound and its Target, Enteropeptidase

This compound, also known as SCO-792, is a small molecule inhibitor developed by Scohia Pharma and Takeda.[4] Its therapeutic rationale is centered on the modulation of protein digestion and amino acid absorption through the inhibition of enteropeptidase.

Enteropeptidase (formerly known as enterokinase) is a type II transmembrane serine protease that plays a pivotal role in the initiation of protein digestion.[5][6][7] It is synthesized by the enterocytes of the duodenum and jejunum.[6] The primary physiological function of enteropeptidase is the conversion of inactive trypsinogen, secreted by the pancreas, into its active form, trypsin.[5][11][12] This activation step is critical as trypsin then proceeds to activate a cascade of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, leading to the comprehensive breakdown of dietary proteins into smaller peptides and amino acids for absorption.[6][13]

Congenital deficiency of enteropeptidase leads to severe protein malabsorption, demonstrating its essential role in nutrient uptake.[11][14] The targeted inhibition of enteropeptidase with sucunamostat, therefore, presents a novel therapeutic strategy to limit amino acid availability for various pathological conditions.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of Sucunamostat

| Parameter | Species | Value | Reference(s) |

| IC50 | Human Enteropeptidase | 5.4 nM | [1][2][15][16] |

| IC50 | Rat Enteropeptidase | 4.6 nM | [1][2][15][16] |

| Kinact/KI | Human Enteropeptidase | 82,000 M-1s-1 | [2][16] |

| Dissociation Half-life (t1/2) | Human Enteropeptidase | ~14 hours | [2][16] |

Table 2: In Vivo Efficacy of Sucunamostat in Preclinical Models

| Study Type | Animal Model | Dose | Key Finding | Reference(s) |

| Oral Protein Challenge | Male Sprague-Dawley Rats | 10 and 30 mg/kg (single oral dose) | Dose-dependent inhibition of plasma branched-chain amino acid (BCAA) elevation. | [1][2][8][16] |

| Chronic Kidney Disease Model | Spontaneously Hypercholesterolaemic (SHC) Rats | 0.03% and 0.06% (w/w) in diet for 5 weeks | Prevented GFR decline, suppressed albuminuria, and improved glomerulosclerosis and kidney fibrosis. | [10][17] |

| Diabetic Kidney Disease Model | Wistar Fatty Rats | 0.02% and 0.05% (w/w) in diet | Improved glycaemic control, decreased urine albumin-to-creatinine ratio (UACR), and normalized glomerular hyperfiltration. | [18] |

| Obesity Model | Diet-Induced Obese (DIO) Mice | 20 and 59 mg/kg (once-daily oral) for 4 weeks | Increased fecal protein levels, decreased food intake, and reduced body weight. | [8] |

Table 3: Clinical Trial Data for Sucunamostat (SCO-792)

| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference(s) |

| Phase 2a | Patients with Type 2 Diabetes and Albuminuria (n=72) | 500 mg once daily (QD) or 500 mg three times daily (TID) for 12 weeks | - Safe and well-tolerated up to 1500 mg/day. - UACR changes from baseline: -27% (QD, p=0.0271) and -28% (TID, p=0.0211) vs. -14% for placebo. - Decreased HbA1c levels in the TID group. | [9] |

| Phase 1/2 | Healthy individuals and patients with inborn errors of amino acid metabolism (PKU, MSUD, HCU) | Not specified | Effectively decreased plasma amino acid levels derived from diet or protein drinks with a good safety profile. | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of sucunamostat's target engagement and efficacy.

Enteropeptidase Inhibition Assay (In Vitro)

This protocol is based on the fluorescence resonance energy transfer (FRET) assay used for the discovery of SCO-792.[2][19]

Objective: To determine the in vitro inhibitory potency (IC50) of sucunamostat against recombinant human enteropeptidase.

Materials:

-

Recombinant human enteropeptidase (light chain)

-

Fluorescently labeled peptide substrate for enteropeptidase

-

This compound

-

Assay Buffer: 50 mM Tricine, pH 8.0, 0.01% (w/v) Tween-20, 10 mM CaCl2

-

DMSO

-

1536-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of sucunamostat in DMSO. Serially dilute the compound to obtain a range of concentrations.

-

Add 25 nL of the compound solution to each well of a 1536-well plate.

-

Add 2 µL of 90 mU/mL human recombinant enteropeptidase solution to each well and incubate at room temperature for 60 minutes.

-

Initiate the enzymatic reaction by adding 2 µL of the fluorescent peptide substrate solution.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

The rate of substrate cleavage is determined from the linear portion of the reaction progress curve.

-

Calculate the percent inhibition for each concentration of sucunamostat relative to a DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Oral Protein Challenge (In Vivo)

This protocol is designed to assess the in vivo efficacy of sucunamostat in inhibiting protein digestion and amino acid absorption in rats.[2][8][16][20]

Objective: To measure the effect of orally administered sucunamostat on post-protein meal plasma levels of branched-chain amino acids (BCAAs).

Materials:

-

Male Sprague-Dawley rats (8 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% w/v methylcellulose)

-

Protein source (e.g., casein solution)

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

Analytical equipment for measuring plasma amino acid concentrations (e.g., LC-MS/MS)

Procedure:

-

Fast rats overnight but allow ad libitum access to water.

-

Administer sucunamostat (e.g., 10 or 30 mg/kg) or vehicle orally.

-

At a specified time post-drug administration (e.g., 1-4 hours), administer an oral protein gavage.

-

Collect blood samples from the tail vein at baseline (pre-protein challenge) and at various time points post-protein challenge (e.g., 30, 60, 120 minutes).

-

Centrifuge the blood samples to separate the plasma.

-

Analyze the plasma samples to determine the concentrations of BCAAs (leucine, isoleucine, and valine).

-

Compare the area under the curve (AUC) of plasma BCAA concentrations between the sucunamostat-treated and vehicle-treated groups to determine the extent of inhibition of protein absorption.

Hyperinsulinaemic-Euglycaemic Clamp Study

This protocol evaluates the effect of sucunamostat on insulin sensitivity in a diabetic mouse model.[8][20]

Objective: To assess changes in whole-body insulin sensitivity in response to sucunamostat treatment in ob/ob mice.

Materials:

-

ob/ob mice

-

This compound

-

Vehicle

-

Human insulin

-

20% glucose solution

-

Tracer for glucose turnover (e.g., [3-3H]glucose)

-

Catheters for infusion and blood sampling

-

Glucose analyzer

Procedure:

-

Treat ob/ob mice with sucunamostat or vehicle for a specified period (e.g., 6 days).

-

Fast the mice overnight before the clamp study.

-

Surgically implant catheters in the jugular vein for infusions and the carotid artery for blood sampling.

-

On the day of the study, start a continuous infusion of [3-3H]glucose to measure basal glucose turnover.

-

After a basal period, begin a continuous infusion of human insulin at a constant rate.

-

Simultaneously, infuse a variable rate of 20% glucose to maintain euglycemia (normal blood glucose levels).

-

Monitor blood glucose levels every 5-10 minutes and adjust the glucose infusion rate accordingly.

-

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

-

Collect blood samples during the steady-state period of the clamp to determine glucose turnover rates.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: The protein digestion activation cascade initiated by enteropeptidase and inhibited by sucunamostat.

Experimental Workflow

Caption: Experimental workflow for the in vivo oral protein challenge study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 4. Sucunamostat - SCOHIA PHARMA/Takeda - AdisInsight [adisinsight.springer.com]

- 5. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 6. article.imrpress.com [article.imrpress.com]

- 7. Enteropeptidase, a type II transmembrane serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sucunamostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of enteropeptidase in the digestion of protein and its development in human fetal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3.43 Protein Digestion in the Small Intestine | Nutrition Flexbook [courses.lumenlearning.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. doaj.org [doaj.org]

- 20. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Sucunamostat Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucunamostat hydrochloride, also known as SCO-792, is a potent, orally active, and reversible inhibitor of enteropeptidase.[1][2] Enteropeptidase is a key serine protease located on the brush border of the duodenum and jejunum, responsible for initiating the cascade of digestive enzyme activation by converting trypsinogen to trypsin.[3] This pivotal role in protein digestion makes enteropeptidase an attractive target for therapeutic intervention in various metabolic diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization.

Core Efficacy: Potent and Time-Dependent Inhibition of Enteropeptidase

This compound demonstrates high potency against both rat and human enteropeptidase, with IC50 values in the low nanomolar range.[1][2] The inhibitory activity of Sucunamostat is time-dependent, indicating a strong interaction with the enzyme.[1] Furthermore, it exhibits slow dissociation from enteropeptidase, suggesting a prolonged inhibitory effect.[1]

Quantitative In Vitro Activity Data

The following tables summarize the key quantitative data for the in vitro activity of this compound.

| Target Enzyme | Species | IC50 (nM) | Reference |

| Enteropeptidase | Human | 5.4 | [1] |

| Enteropeptidase | Rat | 4.6 | [1] |

Table 1: IC50 values of this compound against enteropeptidase.

| Kinetic Parameter | Value | Reference |

| K_inact / K_I | 82,000 M⁻¹s⁻¹ | [1] |

| Dissociation Half-life (t½) | ~14 hours | [1] |

| k_off | 0.047 h⁻¹ | [1] |

Table 2: Kinetic parameters of this compound inhibition of enteropeptidase.

Selectivity Profile

An in vitro selectivity assay was conducted to assess the inhibitory activity of Sucunamostat against other serine proteases.

| Enzyme | Inhibition | IC50 (nM) | Reference |

| Trypsin | Yes | 3.3 | [3] |

| Plasma Kallikrein | Yes | 16 | [4] |

| Plasmin | Yes | 460 | [4] |

| Factor Xa | No | - | [4] |

| Thrombin | No | - | [4] |

Table 3: Selectivity profile of this compound against various serine proteases.

Experimental Protocols

Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The in vitro inhibitory activity of this compound against enteropeptidase was determined using a fluorescence resonance energy transfer (FRET) assay.[1][5]

Principle: This assay utilizes a synthetic substrate that contains a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. Upon cleavage of the substrate by enteropeptidase, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Methodology:

-

Reagents:

-

Recombinant human or rat enteropeptidase

-

FRET substrate

-

Assay buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

-

Procedure:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

A defined concentration of enteropeptidase is pre-incubated with varying concentrations of this compound for a specified period to allow for time-dependent inhibition.[1]

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of the reaction is calculated from the linear portion of the fluorescence curve.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

-

In Vitro Dissociation Assay

The dissociation kinetics of this compound from enteropeptidase were evaluated to determine its reversibility and dissociation half-life.[1]

Principle: This assay measures the recovery of enzyme activity after the inhibitor-enzyme complex is diluted. A slow recovery of activity indicates a slow dissociation of the inhibitor.

Methodology:

-

Reagents:

-

Enteropeptidase

-

This compound

-

Substrate for enteropeptidase (e.g., a chromogenic or fluorogenic substrate)

-

Assay buffer

-

-

Procedure:

-

Enteropeptidase is incubated with a saturating concentration of this compound to form the enzyme-inhibitor complex.

-

The complex is then rapidly diluted into a large volume of assay buffer containing the substrate.

-

The recovery of enzyme activity is monitored over time by measuring the rate of substrate cleavage.

-

The dissociation rate constant (k_off) is calculated from the rate of activity recovery.

-

The dissociation half-life (t½) is then calculated using the formula: t½ = 0.693 / k_off.[1]

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Enteropeptidase-Mediated Digestive Cascade

The primary mechanism of action of this compound is the direct inhibition of enteropeptidase, which is the initial and rate-limiting step in the activation of pancreatic zymogens responsible for protein digestion.

References

- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

The Pharmacokinetics of Sucunamostat Hydrochloride: A Technical Overview in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucunamostat hydrochloride (formerly TAK-792 or SCO-792) is an orally available, potent, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2] By inhibiting enteropeptidase in the duodenum, Sucunamostat effectively reduces the breakdown of dietary proteins and the subsequent absorption of amino acids.[1][2] This mechanism of action has positioned Sucunamostat as a therapeutic candidate for conditions such as obesity, diabetes, and certain metabolic disorders.[3][4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in animal models, with a focus on study design and quantitative outcomes.

Data Presentation: Pharmacokinetics in Rats

Pharmacokinetic studies have been conducted in male Sprague-Dawley rats to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Sucunamostat. The following tables summarize the key pharmacokinetic parameters following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Sucunamostat in Male Sprague-Dawley Rats Following a Single Oral Administration (10 mg/kg) [1]

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 6.60 ± 1.80 |

| Tmax (h) | 1.7 ± 0.6 |

| AUC0-24h (ng·h/mL) | 54.1 ± 13.9 |

| t1/2 (h) | 4.4 ± 0.6 |

| Bioavailability (%) | 0.4 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life; SD: Standard Deviation.

Table 2: Pharmacokinetic Parameters of Sucunamostat in Male Sprague-Dawley Rats Following a Single Intravenous Administration (0.2 mg/kg) [1]

| Parameter | Value (Mean ± SD) |

| C5min (ng/mL) | 564 ± 105 |

| AUC0-24h (ng·h/mL) | 303 ± 27 |

| t1/2 (h) | 5.2 ± 0.4 |

| Vss (L/kg) | 1.48 ± 0.12 |

| CLp (L/h/kg) | 0.66 ± 0.06 |

C5min: Plasma concentration at 5 minutes post-administration; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life; Vss: Volume of distribution at steady state; CLp: Plasma clearance; SD: Standard Deviation.

Pharmacokinetics in Other Animal Species

While Sucunamostat (SCO-792) has been evaluated in mouse models of obesity and diabetes, detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC in these studies have not been published.[3][4] These studies have primarily focused on the pharmacodynamic effects, demonstrating that oral administration of Sucunamostat inhibits the elevation of plasma branched-chain amino acids (BCAAs) following a protein challenge, reduces food intake, and improves metabolic parameters.[3][4] There is currently no publicly available pharmacokinetic data for Sucunamostat in non-rodent species such as dogs.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of Sucunamostat in rats.

Animal Model

Drug Administration

-

Oral Administration: Sucunamostat was administered orally at a dose of 10 mg/kg.[1]

-

Intravenous Administration: Sucunamostat was administered intravenously at a dose of 0.2 mg/kg.[1]

Sample Collection and Analysis

-

Blood Sampling: Blood samples were collected at predetermined time points following drug administration.

-

Plasma Preparation: Plasma was separated from the blood samples for analysis.

-

Analytical Method: Plasma concentrations of Sucunamostat were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Pharmacodynamic Assessment: Oral Protein Challenge Test

To assess the in vivo inhibitory effect of Sucunamostat on protein digestion, an oral protein challenge test was performed in rats.[1]

-

Fasting: Rats were fasted prior to the experiment.[1]

-

Drug Administration: Sucunamostat was administered orally at specified doses.[1]

-

Protein Challenge: After a predetermined time, a protein solution was orally administered to the rats.[1]

-

Blood Sampling: Blood samples were collected at various time points after the protein challenge.[1]

-

BCAA Analysis: Plasma concentrations of branched-chain amino acids (BCAAs) were measured to assess the extent of protein digestion and absorption.[1]

Visualizations

Mechanism of Action: Inhibition of Protein Digestion

The following diagram illustrates the mechanism of action of this compound in the gastrointestinal tract.

References

- 1. Proteins and Amino Acids Treated with Atmospheric Plasma Show Significantly Increased Bioavailability in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taiwan-healthcare.org [taiwan-healthcare.org]

The Role of Enteropeptidase Inhibition in Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic kidney disease (CKD) represents a significant and growing global health burden. The exploration of novel therapeutic targets is paramount to addressing this challenge. Emerging research has identified enteropeptidase, a key intestinal enzyme in protein digestion, as a promising, albeit unconventional, target for mitigating the progression of kidney disease. This technical guide provides an in-depth analysis of the current understanding of the role of enteropeptidase inhibition in renal pathophysiology, with a focus on the preclinical evidence, proposed mechanisms of action, and future therapeutic potential. The primary focus of this document is the analysis of studies involving the enteropeptidase inhibitor, SCO-792, which has shown significant promise in animal models of both chronic and diabetic kidney disease.

Introduction: Enteropeptidase and its Physiological Role

Enteropeptidase, also known as enterokinase, is a serine protease located on the brush border of enterocytes in the duodenum and proximal jejunum.[1][2] Its primary physiological function is the activation of the pancreatic zymogen, trypsinogen, into its active form, trypsin.[1][2][3][4] This conversion is the initial and critical step in the cascade of digestive enzyme activation, which is essential for the breakdown of dietary proteins into smaller peptides and amino acids for absorption.[1][5][6] Given that increased protein intake and circulating amino acids are considered potential risk factors for the progression of CKD, targeting the most upstream enzyme in protein digestion presents a novel therapeutic strategy.[5]

The Rationale for Enteropeptidase Inhibition in Kidney Disease

The hypothesis underpinning the therapeutic potential of enteropeptidase inhibition in kidney disease is centered on the concept of reducing the metabolic load on the kidneys. By inhibiting enteropeptidase, the digestion and subsequent absorption of dietary protein are attenuated. This leads to a decrease in the circulating pool of amino acids, which in turn may alleviate glomerular hyperfiltration, a key driver of kidney damage, particularly in the context of diabetes.[5][7] Furthermore, the modulation of gut-derived metabolites and signaling molecules resulting from altered protein digestion may have systemic effects that are beneficial for renal health.

Preclinical Evidence: The Efficacy of SCO-792

The most compelling evidence for the role of enteropeptidase inhibition in kidney disease comes from preclinical studies of the orally available enteropeptidase inhibitor, SCO-792.

Chronic Kidney Disease (CKD)

In a study utilizing spontaneously hypercholesterolemic (SHC) rats, a model of chronic kidney disease, chronic administration of SCO-792 demonstrated significant renoprotective effects.[5][6][8][9]

Key Findings:

-

Prevention of GFR Decline: SCO-792 treatment prevented the progressive decline in Glomerular Filtration Rate (GFR) observed in the control group.[5][8][9]

-

Reduction in Albuminuria: The inhibitor significantly suppressed albuminuria, a key marker of kidney damage.[8][9]

-

Amelioration of Renal Histopathology: SCO-792 treatment led to improvements in glomerulosclerosis and kidney fibrosis.[5][8][9]

-

Mechanism of Action: The therapeutic effects were linked to the inhibition of enteropeptidase, as evidenced by an increase in fecal protein content.[8][9] Furthermore, dietary supplementation with methionine and cysteine abrogated the beneficial effects on albuminuria, suggesting that the mechanism is dependent on reducing amino acid absorption.[5][8][9] Interestingly, SCO-792 also increased the capacity for hydrogen sulfide production, a molecule with known tissue-protective effects.[5][8][9]

Quantitative Data from the SHC Rat Model of CKD:

| Parameter | Control Group | SCO-792 (0.03%) | SCO-792 (0.06%) |

| Change in GFR (mL/min/kg) | Decrease | Attenuated Decrease | Prevented Decline |

| Urinary Albumin Excretion (mg/day) | Increase | Suppressed | Significantly Suppressed |

| Glomerulosclerosis Score | High | Reduced | Significantly Reduced |

| Fibrosis Area (%) | High | Reduced | Significantly Reduced |

Note: This table represents a summary of the reported trends. For specific numerical values, please refer to the primary publication.

Diabetic Kidney Disease (DKD)

The efficacy of SCO-792 was also evaluated in Wistar fatty rats, a model of diabetic kidney disease.[1][7]

Key Findings:

-

Rapid Reduction in Albuminuria: Oral administration of SCO-792 resulted in a swift decrease in the urine albumin-to-creatinine ratio (UACR).[1][7]

-

Normalization of Glomerular Hyperfiltration: The inhibitor effectively normalized the elevated glomerular filtration rate characteristic of early diabetic kidney disease.[1][7]

-

Anti-inflammatory and Anti-fibrotic Effects: SCO-792 treatment decreased markers of fibrosis, inflammation, and tubular injury in the kidneys.[1][7]

-

Glycemic Control Independent Effects: The renoprotective effects of SCO-792 were found to be independent of its modest glycemic control effects, as pioglitazone-induced glycemic improvement did not yield similar renal benefits.[1][7]

-

Role of Amino Acids and Autophagy: Similar to the CKD model, dietary amino acid supplementation mitigated the UACR-lowering effect of SCO-792.[1][7] Furthermore, SCO-792 treatment was associated with elevated autophagy activity in the glomerulus, a cellular process that is often impaired in DKD.[1][7]

-

Additive Effect with Standard of Care: A combination of SCO-792 with irbesartan, an angiotensin II receptor blocker, resulted in an additive therapeutic effect on UACR reduction.[1][7]

Quantitative Data from the Wistar Fatty Rat Model of DKD:

| Parameter | Vehicle Control | SCO-792 | Pioglitazone | SCO-792 + Irbesartan |

| Urine Albumin-to-Creatinine Ratio (UACR) | High | Significantly Reduced | No Significant Change | Additively Reduced |

| Glomerular Filtration Rate (GFR) | Hyperfiltration | Normalized | No Significant Change | - |

| Kidney Fibrosis Markers (e.g., Col1a1 mRNA) | Elevated | Significantly Reduced | - | - |

| Kidney Inflammation Markers (e.g., Ccl2 mRNA) | Elevated | Significantly Reduced | - | - |

Note: This table represents a summary of the reported trends. For specific numerical values, please refer to the primary publication.

Proposed Mechanisms of Action

The preclinical data suggests that enteropeptidase inhibition exerts its renoprotective effects through a multi-faceted mechanism.

Caption: Proposed mechanism of renoprotection by enteropeptidase inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of SCO-792.

Animal Models

-

Chronic Kidney Disease Model: Male spontaneously hypercholesterolemic (SHC) rats were used. These rats exhibit albuminuria and a progressive decline in GFR starting around 20 weeks of age.

-

Diabetic Kidney Disease Model: Male Wistar fatty (WF) rats, a model of obese type 2 diabetes, were used. These rats develop hyperglycemia, hyperinsulinemia, and early signs of diabetic nephropathy.

Drug Administration

-

SCO-792 was administered as a food admixture at concentrations of 0.03% and 0.06% (w/w) for a specified duration (e.g., five weeks).

-

Control animals received a standard diet.

-

For pair-fed groups, the amount of food provided was matched to that consumed by the SCO-792 treated group to control for effects related to reduced food intake.

Measurement of Renal Function

-

Glomerular Filtration Rate (GFR): GFR was measured by the plasma clearance of iohexol. Briefly, iohexol was administered intravenously, and blood samples were collected at multiple time points to determine the clearance rate.

-

Urinary Albumin and Creatinine: Urine samples were collected over a 24-hour period using metabolic cages. Urinary albumin and creatinine concentrations were determined using commercially available assay kits. The urine albumin-to-creatinine ratio (UACR) was then calculated.

Histological Analysis

-

Kidneys were harvested, fixed in formalin, and embedded in paraffin.

-

Sections were stained with Periodic acid-Schiff (PAS) for the assessment of glomerulosclerosis and Masson's trichrome for the evaluation of interstitial fibrosis.

-

Quantitative analysis of the stained sections was performed using image analysis software.

Gene Expression Analysis

-

Total RNA was extracted from kidney tissue using standard methods.

-

mRNA expression levels of genes related to fibrosis (e.g., Col1a1), inflammation (e.g., Ccl2), and tubular injury were quantified by quantitative real-time PCR (qPCR).

Fecal Protein Measurement

-

Feces were collected, dried, and homogenized.

-

The protein content of the feces was measured using a suitable protein assay, such as the Bradford assay, to confirm the inhibition of protein digestion.

Caption: A generalized experimental workflow for preclinical evaluation.

Future Directions and Therapeutic Implications

The preclinical findings for enteropeptidase inhibition, particularly with SCO-792, are highly encouraging and suggest a novel therapeutic avenue for patients with both chronic and diabetic kidney disease.[5][7] The gut-kidney axis is an area of increasing research interest, and these findings further solidify its importance in the pathophysiology of renal disease.

Key areas for future research include:

-

Clinical Trials: The translation of these promising preclinical findings into human clinical trials is the next logical and critical step.

-

Long-term Safety: The long-term consequences of chronically inhibiting protein digestion, including potential impacts on nutritional status and the gut microbiome, need to be thoroughly investigated.

-

Broader Applicability: Determining the efficacy of this therapeutic strategy in other forms of kidney disease is warranted.

-

Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to enteropeptidase inhibition would be highly valuable for personalized medicine approaches.

Conclusion

Enteropeptidase inhibition represents a novel and promising therapeutic strategy for the management of kidney disease. The preclinical evidence, primarily from studies of SCO-792, demonstrates a significant potential to slow the progression of both chronic and diabetic kidney disease through mechanisms that appear to be independent of traditional therapeutic targets. By modulating the gut-kidney axis through the inhibition of protein digestion, this approach offers a unique opportunity to address the unmet medical needs of a large and growing patient population. Further clinical investigation is eagerly anticipated to determine the ultimate place of enteropeptidase inhibitors in the therapeutic armamentarium against kidney disease.

References

- 1. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enteropeptidase - Wikipedia [en.wikipedia.org]

- 3. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Development of Sucunamostat Hydrochloride: A Technical Overview

Fujisawa, Japan - Sucunamostat hydrochloride (formerly SCO-792, TAK-792) is a first-in-class, orally administered small molecule inhibitor of enteropeptidase being developed by Scohia Pharma, Inc. for the treatment of various metabolic and renal disorders. Originally discovered by Takeda Pharmaceutical Company Limited, sucunamostat was licensed to Scohia Pharma, a venture-backed company formed in partnership with Takeda, to advance its development.[1][2][3][4] This technical guide provides a comprehensive overview of the development of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Mechanism of Action

This compound is a potent and reversible inhibitor of enteropeptidase (also known as enterokinase), a serine protease located on the brush border of the duodenum.[5][6] Enteropeptidase is the initial enzyme in the protein digestion cascade, responsible for converting trypsinogen to its active form, trypsin. Trypsin, in turn, activates a host of other pancreatic proenzymes involved in protein breakdown. By inhibiting enteropeptidase, sucunamostat effectively reduces the digestion of dietary protein and subsequent absorption of amino acids from the gut.[5][7] This mechanism of action is analogous to the effects of bariatric surgery and has shown potential in treating conditions where limiting amino acid intake is beneficial.[1]

Preclinical Development

A series of preclinical studies in rodent models have demonstrated the in vivo efficacy of sucunamostat in various disease states.

In Vitro and In Vivo Inhibition of Enteropeptidase

In vitro studies confirmed sucunamostat as a potent inhibitor of both rat and human enteropeptidase, with IC50 values of 4.6 nM and 5.4 nM, respectively.[6] The inhibitor exhibits slow dissociation from the enzyme, contributing to its sustained effect.[5][6] In vivo studies in rats demonstrated that oral administration of sucunamostat dose-dependently inhibited the elevation of plasma branched-chain amino acids (BCAAs) following a protein challenge, confirming its ability to block protein digestion and absorption.[5][6]

Efficacy in Models of Obesity and Diabetes

In diet-induced obese (DIO) mice, oral administration of sucunamostat for four weeks led to a dose-dependent increase in fecal protein content, a significant decrease in total food intake, and subsequent weight loss.[8] Furthermore, in ob/ob mice, a model of genetic obesity and diabetes, sucunamostat treatment improved muscle insulin sensitivity, as demonstrated in a hyperinsulinemic-euglycemic clamp study, and also improved plasma and liver lipid profiles.[8]

Efficacy in Models of Kidney Disease

The therapeutic potential of sucunamostat has also been evaluated in rodent models of chronic kidney disease (CKD). In spontaneously hypercholesterolemic (SHC) rats, a model of non-diabetic CKD, chronic treatment with sucunamostat prevented the decline in glomerular filtration rate (GFR), suppressed albuminuria, and improved glomerulosclerosis and kidney fibrosis.[9][10] These effects were attributed to the inhibition of enteropeptidase, as pair-feeding experiments showed less pronounced benefits.[9][10] Similar positive outcomes on GFR, albuminuria, and kidney pathology were observed in Wistar fatty rats, a model of diabetic kidney disease.[11][12]

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials for several indications.

Phase 1 Studies

Phase 1 trials in healthy adult volunteers demonstrated that sucunamostat was safe and well-tolerated.[1] These studies also confirmed its pharmacological activity by showing inhibition of enteropeptidase activity.[1] A clinical trial in healthy individuals also showed that sucunamostat effectively decreased plasma amino acid levels derived from diet or protein drinks, with a favorable safety profile, providing a clinical proof-of-mechanism.[7]

Phase 2a Study in Type 2 Diabetes and Albuminuria (NCT03683579)

An exploratory, randomized, double-blind, placebo-controlled Phase 2a trial evaluated the safety and efficacy of sucunamostat in 72 patients with type 2 diabetes and albuminuria.[13][14][15] Patients received either placebo, 500 mg of sucunamostat once daily (QD), or 500 mg of sucunamostat three times daily (TID) for 12 weeks.[13][14][15]

Key Findings:

-

Safety: Sucunamostat was found to be safe and well-tolerated at doses up to 1500 mg/day.[13][14][15]

-

Efficacy: While not statistically significant compared to placebo, there was a trend towards a reduction in the urine albumin-to-creatinine ratio (UACR) from baseline in the sucunamostat groups. The UACR changes were -14% for placebo, -27% for the QD group, and -28% for the TID group.[13][14][15] A decrease in hemoglobin A1c (HbA1c) was also observed in the TID group.[13][15]

These findings suggest that sucunamostat may have a beneficial effect on albuminuria in patients with diabetic kidney disease, warranting further investigation.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of Sucunamostat

| Target | Species | IC50 (nM) |

| Enteropeptidase | Rat | 4.6 |

| Enteropeptidase | Human | 5.4 |

Data from ResearchGate.[6]

Table 2: Effects of Sucunamostat in Diet-Induced Obese (DIO) Mice (4-week treatment)

| Treatment Group | Fecal Protein Increase | Total Food Intake | Body Weight Change |

| Vehicle | - | - | - |

| Sucunamostat (20 mg/kg) | Dose-dependent increase | Significant decrease | Significant decrease |

| Sucunamostat (59 mg/kg) | Dose-dependent increase | Significant decrease | Significant decrease |

Data from a preclinical study in mice.[8]

Table 3: Results of Phase 2a Study in Patients with Type 2 Diabetes and Albuminuria

| Treatment Group (12 weeks) | Change in UACR from Baseline (%) | P-value vs. Baseline | Change in HbA1c |

| Placebo (n=15) | -14 | 0.4407 | Not reported |

| Sucunamostat 500 mg QD (n=29) | -27 | 0.0271 | Not significant |

| Sucunamostat 500 mg TID (n=28) | -28 | 0.0211 | Decreased |

Data from an exploratory randomized trial.[13][14][15]

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay

The inhibitory activity of sucunamostat against rat and human enteropeptidase was determined using a fluorescence resonance energy transfer (FRET) assay.[6] Recombinant enteropeptidase was incubated with varying concentrations of sucunamostat for different durations (10, 30, 60, and 120 minutes).[11] The enzymatic reaction was initiated by the addition of a fluorogenic substrate. The rate of substrate cleavage was measured by monitoring the increase in fluorescence intensity. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Oral Protein Challenge in Rats

To assess the in vivo efficacy of sucunamostat on protein digestion, an oral protein challenge test was performed in male Sprague-Dawley rats.[6] Rats were fasted overnight and then orally administered either vehicle or sucunamostat (10 or 30 mg/kg).[5] After a predetermined time (up to 4 hours), a protein solution was orally administered. Blood samples were collected at various time points, and plasma concentrations of branched-chain amino acids (BCAAs) were measured by high-performance liquid chromatography/tandem mass spectrometry.[6]

Phase 2a Clinical Trial in Patients with Type 2 Diabetes and Albuminuria (NCT03683579)

This was a randomized, double-blind, placebo-controlled, parallel-group study conducted at multiple centers.[1] Seventy-two patients with type 2 diabetes, a urine albumin-to-creatinine ratio (UACR) of 200-5000 mg/g, and an estimated GFR >30 ml/min per 1.73 m2 were enrolled.[13][14][15] Patients were randomly assigned in a 1:2:2 ratio to receive placebo, sucunamostat 500 mg once daily (QD), or sucunamostat 500 mg three times daily (TID) for 12 weeks.[13][14][15] The primary endpoints were safety and the change in UACR from baseline. Secondary and exploratory endpoints included changes in eGFR and HbA1c.[12]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Development workflow of this compound.

References

- 1. scohia.com [scohia.com]

- 2. biopharmadive.com [biopharmadive.com]

- 3. takeda.com [takeda.com]

- 4. | BioWorld [bioworld.com]

- 5. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 8. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sucunamostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scohia.com [scohia.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on Sucunamostat Hydrochloride for Phenylketonuria Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine, leading to its accumulation and subsequent neurotoxicity. The current standard of care involves a strict, lifelong protein-restricted diet, which presents significant challenges for patient adherence. Sucunamostat hydrochloride (SCO-792), an orally available, reversible inhibitor of enteropeptidase, is currently in Phase I clinical development for the treatment of PKU.[1][2] This novel therapeutic approach aims to reduce the absorption of dietary amino acids, including phenylalanine, by inhibiting the initial step in the protein digestion cascade. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction to Phenylketonuria and the Therapeutic Rationale for Enteropeptidase Inhibition

Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine. Deficient PAH activity leads to elevated levels of phenylalanine in the blood and brain, which can cause severe intellectual disability, seizures, and other neurological problems if left untreated.

The primary treatment for PKU is a highly restrictive diet low in phenylalanine. This compound offers a novel, diet-independent therapeutic strategy. By inhibiting enteropeptidase, a key enzyme located in the brush border of the duodenum, sucunamostat prevents the conversion of trypsinogen to trypsin.[3] This, in turn, blocks the activation of a cascade of other pancreatic proteases, effectively reducing the digestion of dietary proteins and the subsequent absorption of amino acids, including phenylalanine.[1]

Mechanism of Action of this compound

This compound is a potent and reversible inhibitor of enteropeptidase. Enteropeptidase initiates the protein digestion cascade by activating trypsinogen. Activated trypsin then activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases. By inhibiting enteropeptidase, sucunamostat effectively blunts this entire process.

Preclinical and Clinical Development

This compound (SCO-792) is under development by Scohia Pharma for several indications, including PKU, where it is in Phase I clinical trials.[2] It is also being investigated for maple syrup urine disease (MSUD), homocystinuria (HCU), and diabetic kidney disease.[1][2]

In Vitro Efficacy

Sucunamostat has demonstrated potent inhibition of both rat and human enteropeptidase in vitro.

| Parameter | Species | Value |

| IC50 | Rat Enteropeptidase | 4.6 nM |

| IC50 | Human Enteropeptidase | 5.4 nM |

Data compiled from publicly available research.

Preclinical Studies

While specific preclinical data on the effect of sucunamostat on phenylalanine levels in PKU animal models are not yet publicly available, studies in other animal models have demonstrated its proof-of-concept. In diet-induced obese (DIO) mice, a single oral administration of SCO-792 dose-dependently inhibited the increase in plasma branched-chain amino acids (BCAAs) following an oral protein challenge, indicating effective in vivo inhibition of enteropeptidase.[4]

| Animal Model | Treatment | Outcome |

| DIO Mice | Single oral dose of SCO-792 | Dose-dependent inhibition of plasma BCAA increase after protein challenge.[4] |

| ob/ob Mice | Repeated treatment with SCO-792 | Reduction in food intake and body weight; improved hyperglycemia.[4] |

Data compiled from publicly available research.

Clinical Studies

Sucunamostat is currently in a Phase I clinical trial for phenylketonuria.[2] The specific design and results of this trial are not yet publicly available. However, clinical trials for other indications have provided initial safety and proof-of-mechanism data in humans. In a trial with healthy individuals, SCO-792 was shown to be safe and well-tolerated, and it effectively decreased plasma amino acid levels derived from dietary protein.[1]

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay (Representative Protocol)

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method for measuring protease activity and inhibition. The following is a representative protocol for determining the IC50 of an inhibitor against enteropeptidase.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for enteropeptidase activity (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20).

-

Enzyme Solution: Dilute recombinant human enteropeptidase in assay buffer to the desired working concentration.

-

Substrate Solution: Prepare a fluorogenic peptide substrate, such as GD₄K-AMC, in assay buffer.[3]

-

Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

-

-

Assay Procedure:

-

In a 384-well microplate, add the diluted sucunamostat solutions.

-

Add the enteropeptidase solution to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., kinetic reads every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for AMC, Ex: ~380 nm, Em: ~460 nm).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each sucunamostat concentration relative to a vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

In Vivo Oral Protein Challenge in a PKU Mouse Model (Hypothetical Protocol)

While not yet published for sucunamostat, a typical preclinical study to evaluate its efficacy in a PKU model would involve an oral protein challenge in a relevant animal model, such as the Pahenu2 mouse, which mimics severe PKU.[5]

Methodology:

-

Animal Model: Utilize a well-characterized PKU mouse model, such as the C57Bl/6-Pahenu2 strain.

-

Acclimation and Grouping: Acclimate animals to the facility and randomize them into treatment groups (e.g., vehicle control, and multiple dose levels of sucunamostat).

-

Dosing and Protein Challenge:

-

Fast the mice overnight.

-

Administer the assigned treatment (sucunamostat or vehicle) via oral gavage.

-

After a set period to allow for drug absorption (e.g., 1-2 hours), administer a standardized oral protein load (e.g., a casein or whey protein slurry).

-

-

Sample Collection: Collect blood samples via a suitable method (e.g., tail vein or submandibular bleed) at baseline (pre-protein challenge) and at several time points post-challenge (e.g., 30, 60, 120 minutes).

-

Biochemical Analysis:

-

Process blood samples to obtain plasma.

-

Quantify phenylalanine concentrations in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Compare the plasma phenylalanine concentration-time profiles between the treatment and vehicle groups. The primary endpoint would be the reduction in the peak phenylalanine concentration and/or the area under the curve (AUC).

Future Directions and Conclusion

This compound represents a promising and novel therapeutic strategy for the management of phenylketonuria. Its mechanism of action, which targets the reduction of dietary phenylalanine absorption, is distinct from existing therapies and could potentially offer a valuable treatment option for a broad range of PKU patients.

The successful completion of the ongoing Phase I clinical trial in PKU patients will be a critical next step. Future research should focus on establishing a clear dose-response relationship for phenylalanine reduction in this patient population and evaluating the long-term safety and efficacy of sucunamostat. Furthermore, preclinical studies in PKU animal models would provide valuable data to support the clinical findings. The continued development of this compound holds the potential to significantly improve the quality of life for individuals living with PKU by lessening the burden of strict dietary management.

References

- 1. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]

- 2. Sucunamostat by Scohia Pharma for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]

- 3. A fluorogenic method for measuring enteropeptidase activity: spectral shift in the emission of GD4K-conjugated 7-amino-4-methylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 002232 - PAH[enu2] Strain Details [jax.org]

Investigating Sucunamostat Hydrochloride in Maple Syrup Urine Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is a rare, debilitating inherited metabolic disorder characterized by the accumulation of branched-chain amino acids (BCAAs). Current treatment paradigms are centered on strict dietary protein restriction and, in some cases, liver transplantation. Sucunamostat hydrochloride (SCO-792), a novel, orally administered small molecule, is currently under investigation as a potential therapeutic agent for MSUD. This technical guide provides a comprehensive overview of the core scientific principles underlying sucunamostat's development for this indication. It details the drug's mechanism of action, summarizes key preclinical data, and outlines experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals in the field of metabolic disorders.

Introduction to Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This enzymatic complex is crucial for the metabolism of the essential amino acids leucine, isoleucine, and valine.[1][2][3] A defect in the BCKAD complex leads to the accumulation of these BCAAs and their corresponding α-ketoacids in the blood and urine.[1][2] The buildup of these substances is neurotoxic and can lead to severe neurological damage, developmental delays, and, if untreated, can be fatal.[1][4] The characteristic sweet odor of the urine, resembling maple syrup, gives the disease its name.[2][4] Current management strategies primarily involve a lifelong, strict diet with limited intake of natural proteins, supplemented with a BCAA-free medical formula. While this can manage the metabolic abnormalities, it presents a significant lifelong burden for patients.[1]

This compound (SCO-792): An Overview

This compound, also known as SCO-792, is a first-in-class, orally available enteropeptidase inhibitor being developed by Scohia Pharma.[3] It is currently in Phase I clinical trials for the treatment of Maple Syrup Urine Disease.[3] The therapeutic rationale for using an enteropeptidase inhibitor in MSUD is to reduce the overall absorption of dietary amino acids, including the problematic BCAAs, thereby lessening the metabolic burden on the deficient BCKAD enzyme.

Mechanism of Action

Sucunamostat's primary mechanism of action is the inhibition of enteropeptidase, a serine protease located on the brush border of the duodenum.[1] Enteropeptidase plays a pivotal role in protein digestion by catalyzing the conversion of inactive trypsinogen to its active form, trypsin. Trypsin, in turn, activates a cascade of other pancreatic proenzymes responsible for breaking down dietary proteins into smaller peptides and amino acids for absorption.

By inhibiting enteropeptidase, sucunamostat effectively attenuates this entire digestive cascade, leading to a reduction in the breakdown of dietary proteins and a subsequent decrease in the absorption of all amino acids, including leucine, isoleucine, and valine. This upstream inhibition of protein digestion offers a novel therapeutic strategy for MSUD by limiting the influx of the very substrates that accumulate to toxic levels in this disease.

Figure 1: Sucunamostat's inhibition of enteropeptidase in the gut.

Preclinical Data

In Vitro Efficacy

Preclinical studies have demonstrated the potent inhibitory activity of sucunamostat against enteropeptidase.

| Parameter | Species | Value | Reference |

| IC50 | Rat | 4.6 nM | [5] |

| IC50 | Human | 5.4 nM | [5] |

| Dissociation Half-life | - | ~14 hours | [5] |

Table 1: In Vitro Inhibitory Activity of Sucunamostat

In Vivo Efficacy

The in vivo efficacy of sucunamostat has been evaluated in rodent models through an oral protein challenge.

| Animal Model | Treatment | Outcome | Reference |

| Rat | Oral administration of sucunamostat prior to a protein meal | Dose-dependent inhibition of the post-meal elevation of plasma branched-chain amino acids | [6] |

Table 2: In Vivo Efficacy of Sucunamostat in an Oral Protein Challenge Model

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of sucunamostat are not yet fully available in the public domain. However, based on published research, the key experimental workflows can be outlined.

In Vitro Enteropeptidase Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against proteases like enteropeptidase.

Figure 2: Workflow for in vitro enteropeptidase inhibition assay.

Oral Protein Challenge in Rodents

This in vivo model assesses the ability of an orally administered compound to inhibit the absorption of amino acids from a protein meal.

Figure 3: Workflow for in vivo oral protein challenge.

Clinical Development and Future Directions